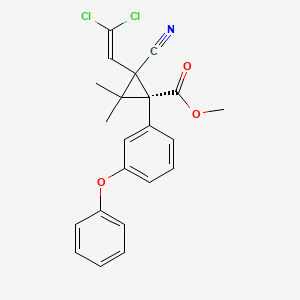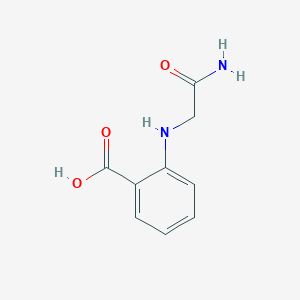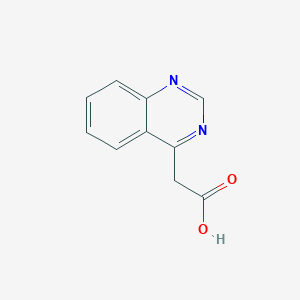
Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methylester, (1S,3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(3-phenoxyphenyl)methylester, (1S,3S)- is a complex organic compound known for its applications in various fields, particularly in the synthesis of pesticides and other industrial products. This compound is characterized by its unique structure, which includes a cyclopropane ring, dichloroethenyl group, and a cyano(3-phenoxyphenyl)methyl ester moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(3-phenoxyphenyl)methylester, (1S,3S)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the dichloroethenyl group: This step involves the addition of dichloroethylene to the cyclopropane ring under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with cyano(3-phenoxyphenyl)methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process typically involves:
Large-scale cyclopropanation: Using industrial-grade reagents and catalysts.
Efficient dichloroethenylation: Ensuring complete conversion and minimal by-products.
Automated esterification: Utilizing continuous flow reactors for consistent product quality.
化学反应分析
Types of Reactions
Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(3-phenoxyphenyl)methylester, (1S,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
科学研究应用
Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(3-phenoxyphenyl)methylester, (1S,3S)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other agrochemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano group and phenoxyphenyl moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
- Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (S)-cyano(3-phenoxyphenyl)methylester, (1R,3R)-
- Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(4-phenoxyphenyl)methylester, (1S,3S)-
Uniqueness
The unique combination of the cyclopropane ring, dichloroethenyl group, and cyano(3-phenoxyphenyl)methyl ester moiety distinguishes this compound from its analogs. Its specific stereochemistry and functional groups contribute to its distinct chemical and biological properties.
属性
分子式 |
C22H19Cl2NO3 |
|---|---|
分子量 |
416.3 g/mol |
IUPAC 名称 |
methyl (1R)-2-cyano-2-(2,2-dichloroethenyl)-3,3-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-20(2)21(14-25,13-18(23)24)22(20,19(26)27-3)15-8-7-11-17(12-15)28-16-9-5-4-6-10-16/h4-13H,1-3H3/t21?,22-/m1/s1 |
InChI 键 |
OYFLEZCASIUMPN-FOIFJWKZSA-N |
手性 SMILES |
CC1([C@@](C1(C=C(Cl)Cl)C#N)(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)C |
规范 SMILES |
CC1(C(C1(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)(C=C(Cl)Cl)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)
![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)
![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)




![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)

![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
